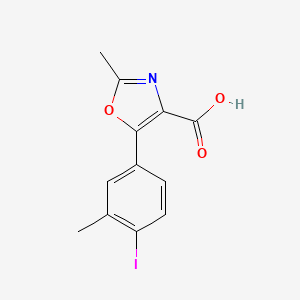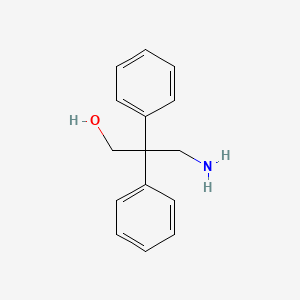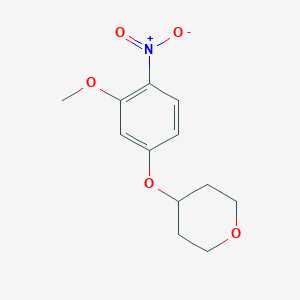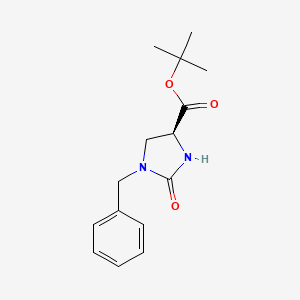
tert.-butyl (4S)-1-benzyl-2-oxo-imidazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxylate: is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyl group, and an oxoimidazolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert.-butyl (4S)-1-benzyl-2-oxo-imidazolidine-4-carboxylate typically involves the reaction of tert-butyl chloroformate with (S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be used to study enzyme mechanisms and protein-ligand interactions .
Medicine: It can be used to synthesize compounds with therapeutic properties .
Industry: In the industrial sector, tert.-butyl (4S)-1-benzyl-2-oxo-imidazolidine-4-carboxylate is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert.-butyl (4S)-1-benzyl-2-oxo-imidazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can bind to active sites of enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxamide
- tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxylate methyl ester
- tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxylate ethyl ester
Uniqueness: tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxylate is unique due to its specific tert-butyl and benzyl groups, which confer distinct chemical properties and reactivity. These groups can influence the compound’s solubility, stability, and interaction with other molecules .
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl (4S)-1-benzyl-2-oxoimidazolidine-4-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-13(18)12-10-17(14(19)16-12)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1 |
InChI Key |
GAUGZFFPALEPOJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CN(C(=O)N1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-methoxypyrazolo[1,5-a]pyridine](/img/structure/B8538943.png)
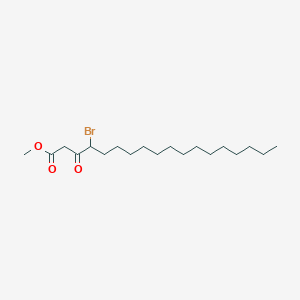
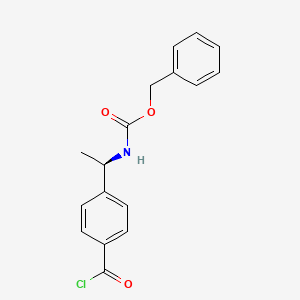
amino}acetate](/img/structure/B8538951.png)
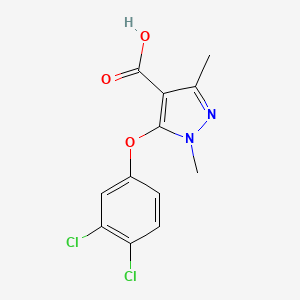
![[4-(4-Isopropyl-phenylsulfanylmethyl)-phenyl]acetic acid](/img/structure/B8538964.png)
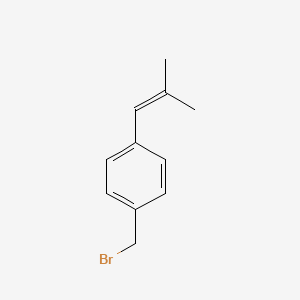
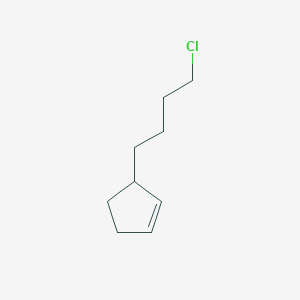
![4-[3-[3-(trifluoromethyl)-4-cyanophenyl]-2-oxo-tetrahydro-pyrimidin-1(2H)-yl]-N-methyl-2-fluorobenzamide](/img/structure/B8538990.png)
